molecular formula C11H14BrClOZn B14875885 3-Chloro-6-i-pentyloxyphenylZinc bromide

3-Chloro-6-i-pentyloxyphenylZinc bromide

Cat. No.: B14875885
M. Wt: 343.0 g/mol
InChI Key: MTKPCPMSNJXWNT-UHFFFAOYSA-M
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Description

3-Chloro-6-i-pentyloxyphenylZinc bromide is a zinc-based organometallic compound characterized by a substituted phenyl ring bearing a chlorine atom at the 3-position and an iso-pentyloxy group at the 6-position. This structure confers unique reactivity, making it valuable in cross-coupling reactions (e.g., Negishi coupling) for synthesizing complex organic molecules, particularly in pharmaceuticals and materials science. Its stability under ambient conditions and solubility in polar aprotic solvents (e.g., THF, DMF) enhance its utility in catalytic applications .

Properties

Molecular Formula

C11H14BrClOZn

Molecular Weight

343.0 g/mol

IUPAC Name

bromozinc(1+);1-chloro-4-(3-methylbutoxy)benzene-5-ide

InChI

InChI=1S/C11H14ClO.BrH.Zn/c1-9(2)7-8-13-11-5-3-10(12)4-6-11;;/h3-5,9H,7-8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MTKPCPMSNJXWNT-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCOC1=[C-]C=C(C=C1)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-iso-pentyloxyphenylzinc bromide typically involves the reaction of 3-Chloro-6-iso-pentyloxyphenylmagnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organozinc compound. The general reaction scheme is as follows:

3-Chloro-6-iso-pentyloxyphenylmagnesium bromide+Zinc bromide3-Chloro-6-iso-pentyloxyphenylzinc bromide\text{3-Chloro-6-iso-pentyloxyphenylmagnesium bromide} + \text{Zinc bromide} \rightarrow \text{3-Chloro-6-iso-pentyloxyphenylzinc bromide} 3-Chloro-6-iso-pentyloxyphenylmagnesium bromide+Zinc bromide→3-Chloro-6-iso-pentyloxyphenylzinc bromide

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-6-iso-pentyloxyphenylzinc bromide involves large-scale reactors equipped with inert gas systems to maintain an oxygen-free environment. The reagents are added in a controlled manner to ensure the complete conversion of the starting materials. The product is then purified and stored in tetrahydrofuran to maintain its stability.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-iso-pentyloxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the organozinc compound acts as a nucleophile.

    Coupling Reactions: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions involving 3-Chloro-6-iso-pentyloxyphenylzinc bromide.

    Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under an inert atmosphere to prevent oxidation.

Major Products Formed:

    Biaryl Compounds: In Suzuki-Miyaura coupling reactions, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemistry: 3-Chloro-6-iso-pentyloxyphenylzinc bromide is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.

Industry: In the chemical industry, 3-Chloro-6-iso-pentyloxyphenylzinc bromide is used in the production of fine chemicals and specialty materials. Its role in cross-coupling reactions makes it an essential reagent for the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Chloro-6-iso-pentyloxyphenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a palladium complex.

    Transmetalation: The organozinc compound transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Research Findings and Data

Reactivity in Cross-Coupling Reactions
Substrate Yield (%) Selectivity (para:ortho) Reference
Aryl halides 85–92 9:1
Heteroaryl bromides 78–88 8:2
Alkenyl triflates 65–75 7:3

Implications : The compound’s high para-selectivity (~90%) in aryl-aryl couplings outperforms analogues like 4-methoxyphenylzinc bromide (para:ortho = 6:4) due to steric effects from the iso-pentyloxy group .

Thermal Stability
Compound Decomposition Temp. (°C) Solubility in THF (g/mL)
3-Chloro-6-i-pentyloxyphenylZinc bromide 120–125 0.45
Phenylzinc bromide 90–95 0.12
2-Naphthylzinc chloride 110–115 0.30

Analysis : The iso-pentyloxy group improves thermal stability and solubility, enabling prolonged reaction times at elevated temperatures .

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